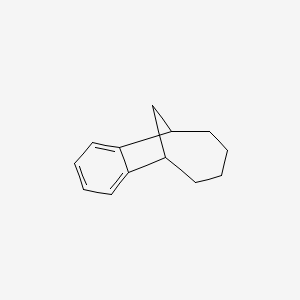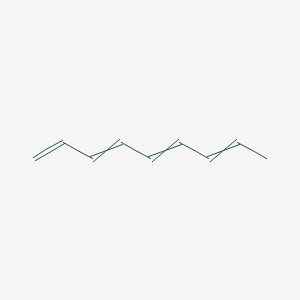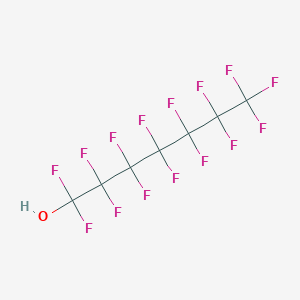
Pentadecafluoroheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of pentadecafluoroheptan-1-ol typically involves the fluorination of heptanol. One common method is the electrochemical fluorination (ECF) process, where heptanol is subjected to electrolysis in the presence of hydrogen fluoride.
Análisis De Reacciones Químicas
Pentadecafluoroheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pentadecafluoroheptanoic acid using oxidizing agents such as potassium permanganate. In reduction reactions, it can be converted back to its corresponding hydrocarbon by using reducing agents like lithium aluminum hydride. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .
Aplicaciones Científicas De Investigación
Pentadecafluoroheptan-1-ol has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and a solvent due to its unique properties. In biology and medicine, it is utilized in the development of drug delivery systems and as a component in diagnostic imaging agents. Industrially, it is employed in the production of coatings, lubricants, and fire-fighting foams .
Mecanismo De Acción
The mechanism of action of pentadecafluoroheptan-1-ol is primarily related to its ability to interact with biological membranes. The fluorinated nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Pentadecafluoroheptan-1-ol is unique among fluorinated alcohols due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include perfluorooctanol and perfluorodecanol, which also exhibit high thermal stability and chemical resistance but differ in their chain lengths and specific applications .
Propiedades
Número CAS |
31165-24-9 |
|---|---|
Fórmula molecular |
C7HF15O |
Peso molecular |
386.06 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol |
InChI |
InChI=1S/C7HF15O/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23/h23H |
Clave InChI |
XCWMATKNFUWXCN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


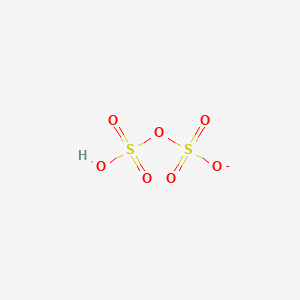
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
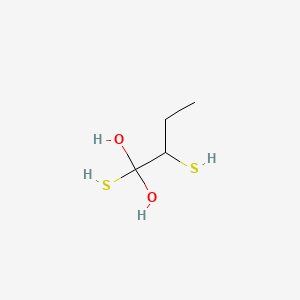
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
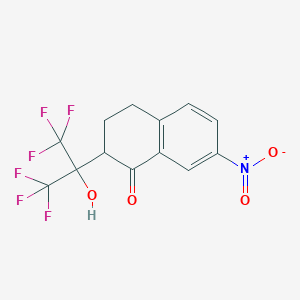
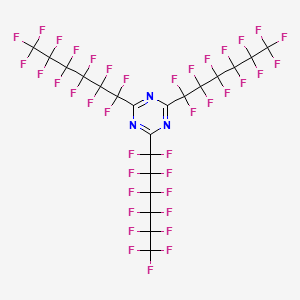
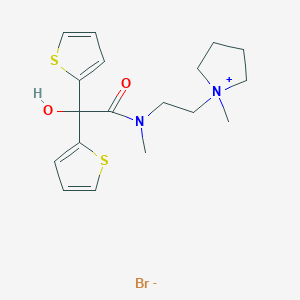
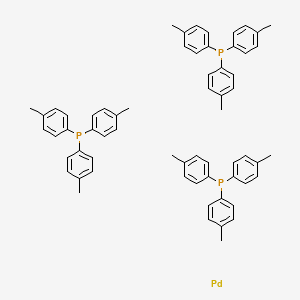
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
